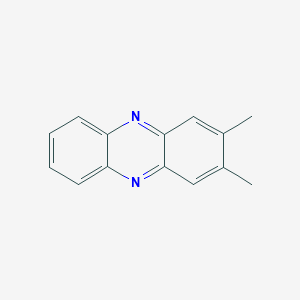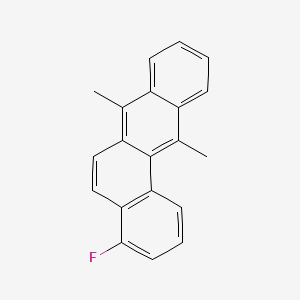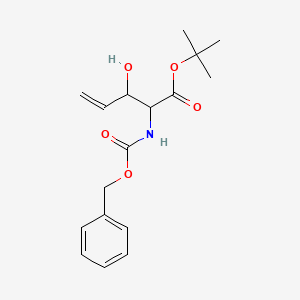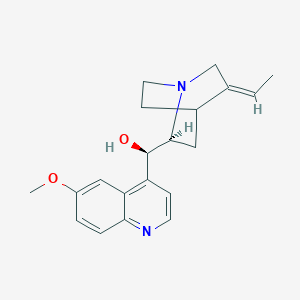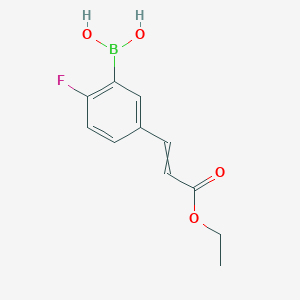
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound. It is characterized by its sulfonic acid group, multiple chlorine and fluorine substitutions, and an azo linkage. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzenesulfonic acid derivative. The process typically includes:
Nitration: Introducing nitro groups into the benzene ring.
Reduction: Converting nitro groups to amino groups.
Diazotization: Forming diazonium salts from amino groups.
Coupling Reaction: Reacting diazonium salts with other aromatic compounds to form azo compounds.
Chlorination and Fluorination: Introducing chlorine and fluorine atoms into the structure.
Sulfonation: Adding sulfonic acid groups to the aromatic ring.
Industrial Production Methods
Industrial production often involves large-scale reactions in controlled environments to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles such as hydroxide ions, amines.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Compounds with new functional groups replacing halogens.
Scientific Research Applications
Chemistry
Dyes and Pigments: Used in the production of dyes due to its vibrant color properties.
Analytical Chemistry: Employed as a reagent in various analytical techniques.
Biology and Medicine
Biological Staining: Utilized in staining techniques for microscopy.
Industry
Textile Industry: Used in dyeing fabrics.
Paints and Coatings: Incorporated into paints for color stability and vibrancy.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage allows for vibrant color properties, while the sulfonic acid groups enhance solubility and stability. The molecular targets and pathways involved include interactions with various substrates in industrial and biological applications, leading to desired outcomes such as staining or dyeing.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo compounds: Compounds with azo linkages.
Halogenated aromatic compounds: Compounds with chlorine and fluorine substitutions.
Uniqueness
This compound is unique due to its combination of multiple functional groups, including sulfonic acid, azo linkage, and halogen substitutions. This combination imparts specific properties such as high stability, vibrant color, and solubility, making it suitable for various applications.
Properties
CAS No. |
72379-41-0 |
|---|---|
Molecular Formula |
C20H10Cl3F2N7Na2O7S2 |
Molecular Weight |
714.8 g/mol |
IUPAC Name |
disodium;2,5-dichloro-4-[4-[[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H12Cl3F2N7O7S2.2Na/c1-7-16(19(33)32(31-7)12-5-10(22)14(6-9(12)21)41(37,38)39)30-29-11-4-8(2-3-13(11)40(34,35)36)26-18-15(23)17(24)27-20(25)28-18;;/h2-6,16H,1H3,(H,26,27,28)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
HQDXRVBGELSFMO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
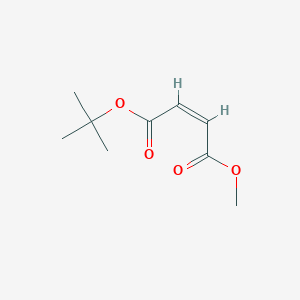
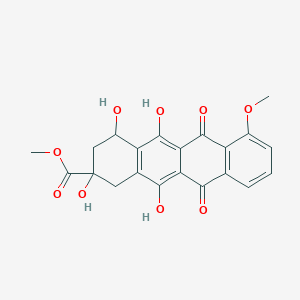
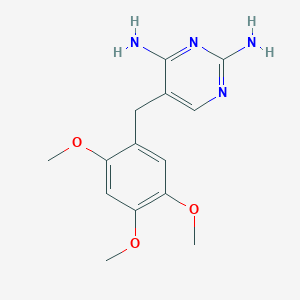
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
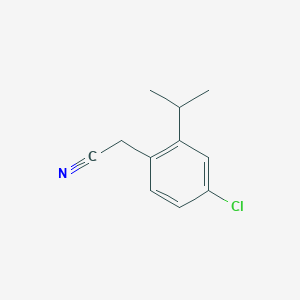
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
